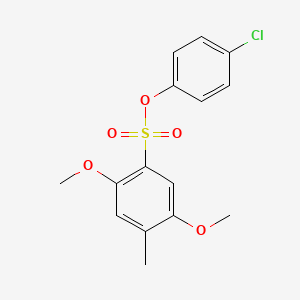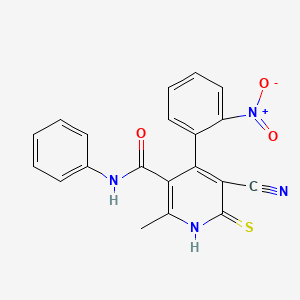![molecular formula C13H11N5O2 B13374167 3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile](/img/structure/B13374167.png)
3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile is a compound that belongs to the class of triazole derivatives.
Méthodes De Préparation
The synthesis of 3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,4-triazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted triazole derivatives and their corresponding alcohols or amines .
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that triazole derivatives, including this compound, have potential as neuroprotective and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation. Additionally, the compound can reduce endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile include other triazole derivatives such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one and 3-methoxy-N-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide . These compounds share similar structural features and biological activities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological properties .
Propriétés
Formule moléculaire |
C13H11N5O2 |
|---|---|
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-3-oxo-2-[(E)-1H-1,2,4-triazol-5-yliminomethyl]propanenitrile |
InChI |
InChI=1S/C13H11N5O2/c1-20-11-4-2-9(3-5-11)12(19)10(6-14)7-15-13-16-8-17-18-13/h2-5,7-8,10H,1H3,(H,16,17,18)/b15-7+ |
Clé InChI |
AAIZVZRNWVJLMU-VIZOYTHASA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)C(/C=N/C2=NC=NN2)C#N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(C=NC2=NC=NN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13374086.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374087.png)
![[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol](/img/structure/B13374100.png)

![7-[(diethylamino)methyl]-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374109.png)
![N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B13374118.png)

![2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B13374135.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13374143.png)
![ethyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374155.png)
![N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B13374159.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B13374173.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13374183.png)
